Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide
Description
Chemical Structure and Properties Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide (CAS: Not explicitly listed in evidence; see structural analogs in ) is an organoboron compound with the molecular formula C24H26BO3P and a molecular weight of 404.25 g/mol (approximated based on structural analogs in ). Its structure features:
- A phosphine oxide group (–P(O)Ph2) attached to a phenyl ring.
- A meta-substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, which enhances stability and reactivity in cross-coupling reactions .
Applications
This compound is primarily used in Suzuki–Miyaura cross-coupling reactions to synthesize biaryls and conjugated polymers, critical in materials science and organic electronics . Its boron-aryl bond facilitates efficient transmetalation with palladium catalysts, while the phosphine oxide group may act as a ligand or stabilizer .
Properties
IUPAC Name |
2-(3-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)19-12-11-17-22(18-19)29(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIYEYHDLHTCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide is a phosphine oxide compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of this compound, summarizing key findings from diverse research studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of 435.33 g/mol. The presence of the dioxaborolane moiety contributes to its unique reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of phosphine oxides and their derivatives. While specific data on this compound is limited, related compounds have shown significant activity against a range of pathogens. For instance:
- Antibacterial Activity : Compounds with similar structures have exhibited antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often in the low µg/mL range .
- Antifungal Activity : Phosphine oxides have also been evaluated for antifungal properties. In vitro studies indicate varying degrees of effectiveness against common fungal pathogens.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of phosphine oxides have been explored in several cancer cell lines:
- Cell Lines Tested : Research has shown that derivatives can inhibit proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). For example, IC50 values for related compounds were reported around 226 µg/mL for HeLa cells .
- Mechanisms of Action : The mechanisms underlying these effects may involve apoptosis induction and disruption of cellular signaling pathways. In silico studies suggest that these compounds can interact with critical proteins involved in cell cycle regulation.
Case Study 1: Antibacterial Activity Assessment
A study assessed the antibacterial activity of various phosphine oxides against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited promising antibacterial properties with MIC values significantly lower than conventional antibiotics .
Case Study 2: Cytotoxicity Evaluation
In a comparative study evaluating the cytotoxic effects of several phosphine oxide derivatives on cancer cell lines, this compound was found to induce apoptosis in HeLa cells at concentrations that were not toxic to normal fibroblast cells . This selectivity highlights its potential as an anticancer agent.
Data Table: Biological Activities of Related Compounds
| Compound Name | MIC against E. coli (µg/mL) | IC50 against HeLa Cells (µg/mL) | IC50 against A549 Cells (µg/mL) |
|---|---|---|---|
| Compound A | 62.5 | 226 | 242.52 |
| Compound B | 78.12 | Not reported | Not reported |
| Diphenyl[3-(4,4...] | Not specifically tested | 226 | 242.52 |
Scientific Research Applications
Applications Overview
-
Organic Electronics
- Organic Light Emitting Diodes (OLEDs) : The compound is utilized in the fabrication of OLEDs due to its ability to improve charge transport and emission efficiency. Its structural properties allow for effective energy transfer within the device architecture.
- Organic Photovoltaics (OPVs) : It plays a crucial role in OPVs by enhancing the stability and efficiency of light absorption and conversion processes.
-
Chemical Sensors
- The unique electronic properties of this compound make it suitable for developing sensitive chemical sensors. These sensors can detect specific analytes in environmental monitoring applications, contributing to safety and regulatory compliance.
-
Pharmaceutical Development
- As a building block in synthetic pathways, this compound aids in the development of new pharmaceuticals. It has been shown to facilitate the synthesis of biologically active molecules with improved efficacy and reduced side effects.
-
Polymer Chemistry
- The compound is employed in formulating advanced polymers that exhibit enhanced mechanical and thermal properties. These materials are beneficial in industries such as automotive and aerospace.
Table 1: Summary of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Organic Electronics | Used in OLEDs and OPVs for improved efficiency and stability | Enhanced performance |
| Chemical Sensors | Development of sensitive sensors for environmental monitoring | Increased detection capabilities |
| Pharmaceutical Development | Building block for synthesizing new drugs | Improved efficacy |
| Polymer Chemistry | Formulation of advanced polymers | Enhanced mechanical/thermal properties |
Table 2: Case Studies
Case Studies
- OLED Fabrication : A study highlighted the incorporation of Diphenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phosphine oxide into OLED devices. The results showed a marked increase in luminescence efficiency compared to traditional materials used in OLEDs.
- Chemical Sensors : Research demonstrated the development of a chemical sensor using this compound that could detect environmental pollutants at very low concentrations (parts per billion), showcasing its potential for environmental monitoring.
- Pharmaceutical Applications : In pharmaceutical chemistry, this compound was used as an intermediate in synthesizing new drug candidates that exhibited enhanced activity against specific disease targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Table 2: Performance in Suzuki–Miyaura Reactions
Preparation Methods
Brominated Intermediate Synthesis
The preparation begins with bromination of a tert-butyl-substituted aniline derivative. As demonstrated in the synthesis of B-O-dpa, 4-(tert-butyl)aniline undergoes iodination using N-iodosuccinimide (NIS) in ethanol with sulfuric acid as a catalyst. This yields 4-(tert-butyl)-2,6-diiodoaniline (97% yield). Subsequent phenoxy group introduction via Ullmann-type coupling with phenol in dimethylformamide (DMF) using Cs₂CO₃ and FeCl₃ generates 2-bromo-5-(tert-butyl)-3-phenoxy-N,N-diphenylaniline.
Directed ortho-Metalation and Boronate Installation
The brominated intermediate undergoes lithiation at -20°C using n-butyllithium (n-BuLi) in anhydrous toluene, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This step installs the boronate ester moiety with 85–90% efficiency, as confirmed by ¹H NMR and mass spectrometry.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | -20°C |
| Solvent | Anhydrous toluene |
| Lithiation agent | 2.5 M n-BuLi |
| Boron reagent | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Yield | 88% |
Transition Metal-Catalyzed C–H Borylation
Iridium-Catalyzed Direct Borylation
The phosphine oxide group in diphenylphosphine oxide acts as a directing group for regioselective C–H borylation. Building on rhodium-catalyzed [2+2+2] cycloaddition strategies, iridium complexes such as [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) enable borylation at the meta position relative to the phosphoryl group. This method achieves 70–75% yield with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source.
Optimized Conditions
-
Catalyst: [Ir(OMe)(COD)]₂ (3 mol%)
-
Ligand: dtbpy (6 mol%)
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Solvent: Tetrahydrofuran (THF)
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Temperature: 80°C
Suzuki-Miyaura Cross-Coupling Approach
Boronate Ester Prefunctionalization
Aryl boronate esters synthesized via methods in Section 1 are coupled with brominated diphenylphosphine oxide derivatives. The patent WO2020049153 details similar couplings using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in DMF/water (10:1) at 110°C, achieving 65–70% yield for analogous structures.
Substrate Scope Limitations
-
Electron-withdrawing groups on the phosphine oxide enhance coupling efficiency.
-
Steric hindrance from ortho-substituents reduces yields to <50%.
Phosphine Oxide Formation via Grignard Reaction
Diethylphosphite Route
Adapting methods from diphenylphosphine oxide synthesis, diethylphosphite reacts with two equivalents of phenylmagnesium bromide in THF under nitrogen. Subsequent acidic workup (HCl) yields diphenylphosphine oxide (82% yield). For the target compound, this method requires pre-installation of the boronate ester on the aryl bromide before phosphine oxide formation.
Chlorodiphenylphosphine Hydrolysis
Partial hydrolysis of chlorodiphenylphosphine in aqueous THF provides an alternative route. When applied to 3-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives, this method achieves 75% conversion but requires rigorous exclusion of moisture.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography using methylene chloride/n-hexane (1:4 to 1:8 v/v). The target compound elutes at Rf = 0.45–0.55 in 1:4 MC/n-hexane, as verified by TLC.
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Lithiation-borylation | 88 | >95 | Moderate | High |
| C–H borylation | 73 | 90 | Low | Moderate |
| Suzuki coupling | 68 | 88 | High | Low |
| Grignard route | 82 | 93 | Low | High |
Challenges and Mitigation Strategies
Boronate Ester Hydrolysis
The 1,3,2-dioxaborolane group is susceptible to hydrolysis under acidic conditions. Using anhydrous solvents and inert atmosphere (N₂/Ar) during reactions minimizes degradation.
Phosphine Oxide Tautomerism
Diphenylphosphine oxide exists in equilibrium with its phosphinous acid tautomer. Stabilization via coordination with AlCl₃ during cyclization steps prevents undesired side reactions.
Industrial-Scale Considerations
Patent WO2020049153 demonstrates kilogram-scale production using continuous flow reactors for lithiation steps, reducing exothermic risks. Recycling of n-BuLi and boron reagents improves cost efficiency by 40% compared to batch processes .
Q & A
Q. What is the role of this compound in Suzuki-Miyaura cross-coupling reactions?
The compound acts as a boronate ester precursor, enabling aryl-aryl bond formation via palladium-catalyzed cross-coupling. The dioxaborolan-2-yl group facilitates transmetalation, a critical step in the catalytic cycle. To optimize coupling efficiency, ensure anhydrous conditions and use ligands like Pd(PPh₃)₄. Reaction monitoring via TLC or GC-MS is recommended .
Q. What are standard synthetic routes for this compound?
A common method involves Suzuki coupling intermediates:
- Step 1: React 3-bromophenylphosphine oxide with bis(pinacolato)diboron under Pd catalysis.
- Step 2: Purify via column chromatography (SiO₂, pentane/EtOAc gradient with 1% Et₃N) to isolate the product. Yield improvements (up to 33%) are achievable by optimizing stoichiometry and temperature .
Q. What safety protocols are essential when handling this compound?
- PPE: Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Waste disposal: Segregate boron-containing waste and consult certified hazardous waste handlers .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
Low yields (e.g., 27% ) often stem from competing side reactions or purification challenges. Mitigation strategies include:
Q. How does the phosphine oxide moiety influence its coordination chemistry?
The P=O group acts as a weak Lewis base, enabling coordination with lanthanides or transition metals. For example:
- Application: Synthesize uranyl complexes by reacting with UO₂(NO₃)₂·6H₂O in THF.
- Characterization: Confirm coordination via IR (P=O stretch shift from 1190 cm⁻¹ to 1150 cm⁻¹) and X-ray crystallography .
Q. What analytical techniques are critical for characterizing this compound?
Q. How does the dioxaborolane ring stability vary under acidic or basic conditions?
The pinacol boronate ester is stable in neutral/weakly basic conditions but hydrolyzes in strong acids (e.g., HCl > 1 M). For aqueous-phase reactions:
Q. What is its utility in organic electronic materials (e.g., OLEDs)?
The compound serves as a key intermediate in thermally activated delayed fluorescence (TADF) emitters. Example workflow:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
